molecular formula C15H18N4O B2515954 3-phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane CAS No. 2034472-75-6

3-phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane

Cat. No.: B2515954
CAS No.: 2034472-75-6
M. Wt: 270.336
InChI Key: WANHJXDNJCDPFC-UHFFFAOYSA-N
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Description

3-phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane: is a compound that features a unique combination of a phenyl group, a triazole ring, and an azepane ring. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific enzymes and receptors, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications. It has shown activity against certain bacterial and fungal strains, making it a potential candidate for antimicrobial drugs .

Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its triazole ring imparts stability and resistance to degradation, making it valuable in the production of polymers and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the CuAAC reaction and optimizing reaction conditions to maximize yield and purity .

Comparison with Similar Compounds

Uniqueness: 3-phenyl-1-(1H-1,2,4-triazole-5-carbonyl)azepane is unique due to the presence of both the azepane and triazole rings. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-phenylazepan-1-yl)-(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c20-15(14-16-11-17-18-14)19-9-5-4-8-13(10-19)12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANHJXDNJCDPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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